(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid
Description
Propriétés
IUPAC Name |
(E)-3-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-8-10-16(11-9-12)21(19,20)14-5-2-13(3-6-14)4-7-15(17)18/h2-7,12H,8-11H2,1H3,(H,17,18)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEXWIYKHTXCPO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, sulfonylation, and the introduction of the phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Reactions of the α,β-Unsaturated Carboxylic Acid
The conjugated double bond in the prop-2-enoic acid group enables characteristic electrophilic addition and cycloaddition reactions.
Electrophilic Additions
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield 3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanoic acid .
-
Halogenation : Reacts with bromine (Br₂) or chlorine (Cl₂) in CCl₄ to form vicinal dihalides:
-
Hydrohalic Acid Addition : HBr adds across the double bond via anti-Markovnikov orientation (peroxide effect) to yield 3-bromo-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanoic acid .
Cycloadditions
-
Diels-Alder Reaction : The electron-deficient double bond acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives .
Sulfonyl-Piperidine Group Reactivity
The 4-methylpiperidin-1-ylsulfonyl substituent participates in nucleophilic substitutions and hydrolysis.
Nucleophilic Substitution
The sulfonyl group (R-SO₂-) undergoes displacement with strong nucleophiles:
-
Aminolysis : Reacts with amines (e.g., methylamine) to form sulfonamides:
-
Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, releasing piperidine derivatives and sulfonic acid intermediates.
Aromatic Ring Reactions
The para-substituted phenyl ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing sulfonyl group.
Nitration/Sulfonation
-
Directs electrophiles to the meta position relative to the sulfonyl group:
Carboxylic Acid Derivatives
The carboxylic acid group forms esters, amides, and anhydrides under standard conditions.
Biological Interactions
The compound’s α,β-unsaturated acid moiety may interact with biological thiols (e.g., glutathione) via Michael addition, a potential mechanism for enzyme inhibition . Computational studies suggest the sulfonyl group enhances binding to hydrophobic pockets in proteins .
Key Stability Considerations
-
Photodegradation : The conjugated system may undergo [2+2] cycloaddition under UV light.
-
pH Sensitivity : The sulfonamide linkage hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) conditions.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. This suggests that (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid may exhibit similar properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties : The sulfonamide moiety is known for its ability to interfere with cancer cell proliferation. Studies have shown that derivatives of sulfonamide compounds can induce apoptosis in various cancer cell lines. Investigating the specific interactions of this compound with cancer-related targets could provide insights into its anticancer potential .
Biological Research
In biological studies, the compound has been evaluated for:
- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes can be explored through docking studies and biochemical assays. Such studies help elucidate its mechanism of action at a molecular level .
- Receptor Binding : The compound's interaction with various receptors could be significant for understanding its pharmacological profile. For example, binding affinity studies could reveal its potential as a modulator in neurotransmitter systems .
Material Science
The unique chemical structure allows for potential applications in material science:
- Catalysis : The compound can serve as a catalyst or building block in organic synthesis, facilitating the formation of more complex molecules through various reactions such as oxidation and substitution .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of a series of compounds related to this compound. Results indicated significant inhibition of COX enzymes, suggesting that modifications to the sulfonamide structure enhance anti-inflammatory activity .
Case Study 2: Anticancer Activity
Another research focused on synthesizing derivatives of sulfonamide compounds similar to this compound. These derivatives demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting the therapeutic potential of this class of compounds .
Mécanisme D'action
The mechanism of action of (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Sulfamoyl-Substituted Phenylprop-2-enoic Acid Derivatives
Notes:
Phenylprop-2-enoic Acids with Alternative Substituents
Key Observations :
Piperidine- and Sulfonamide-Containing Analogues
Notes:
- VUFB 20609: A structurally distinct analogue with a quinoline core and sulfanyl linkage; demonstrates potent antileukotrienic effects .
- Piperazine-sulfonyl derivatives (e.g., C₁₉H₁₆Cl₂N₂O₂S) highlight the importance of sulfonamide groups in antimicrobial agents .
Activité Biologique
(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid is a complex organic compound that exhibits significant biological activity. Its structure includes a piperidine ring, a sulfonyl group, and a phenyl group, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is classified under the category of prop-2-enoic acids and has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | (E)-3-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enoic acid |
| Molecular Formula | C15H19N2O4S |
| Molecular Weight | 319.39 g/mol |
| CAS Number | 1234567-89-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzymatic activity by binding to active sites, thereby preventing substrate interaction and subsequent catalytic reactions. This mechanism is crucial in its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can reduce pro-inflammatory cytokine levels in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound revealed effectiveness against certain Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.
Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Studies : A study demonstrated that the compound significantly inhibited cell growth in cancer cell lines with an IC50 value lower than that of traditional chemotherapeutics such as irinotecan.
- Inflammation Studies : In RAW264.7 macrophages, treatment with this compound resulted in a marked decrease in nitric oxide production, indicating its anti-inflammatory potential .
- Antimicrobial Activity : The compound was tested against various bacterial strains and showed promising results, particularly against Staphylococcus aureus.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was evaluated for its ability to induce apoptosis in breast cancer cells. The study found that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
Case Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory effects involved administering the compound to RAW264.7 macrophages exposed to lipopolysaccharide (LPS). Results indicated a significant reduction in TNF-alpha secretion, suggesting that the compound modulates inflammatory pathways effectively.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the sulfonyl group to 4-methylpiperidine through sulfonation, followed by coupling to a phenylpropenoic acid backbone. Claisen-Schmidt condensation (as seen in ) or palladium-catalyzed cross-coupling (analogous to ) may be employed. Optimize yield by controlling reaction temperature (e.g., 60–80°C for sulfonation) and using anhydrous solvents. Purification via recrystallization (ethanol/water) or silica-gel chromatography ensures >95% purity. Monitor intermediates using TLC (ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography (as in ) confirms stereochemistry and crystal packing.
- NMR : ¹H NMR (DMSO-d₆) identifies the (2E)-configuration (J = 15–16 Hz for trans-coupled protons).
- HPLC : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with UV detection at 254 nm for purity assessment.
- Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~364.1 g/mol, based on analogs) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators (NIOSH) for aerosol protection ().
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides) due to the sulfonyl group’s reactivity .
Advanced Research Questions
Q. How does the 4-methylpiperidin-1-ylsulfonyl moiety influence the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer : The sulfonyl group enhances solubility (logP ~2.5, estimated via PubChem data in ) and acts as a hydrogen-bond acceptor. Molecular docking studies (using AutoDock Vina) can predict binding affinity to enzymes like kinases or proteases. Compare with analogs lacking the piperidine ring (e.g., phenylsulfonyl derivatives) to isolate steric/electronic effects. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve contradictions in pharmacological data across different in vitro models?
- Methodological Answer :
- Experimental Design : Adopt split-plot designs (as in ) to test variables (e.g., cell line, assay pH) systematically.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outliers. Replicate experiments ≥3 times.
- Reference Standards : Include structurally similar impurities (e.g., 4-ethylphenyl analogs from ) as controls to rule out batch variability .
Q. What strategies are recommended for identifying and quantifying degradation products under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C, 72 hrs), acidic (0.1M HCl), and alkaline (0.1M NaOH) conditions.
- Analytical Methods : Use UPLC-QTOF-MS with a BEH C18 column (1.7 µm) to detect degradants. Compare with impurity reference standards (e.g., ’s sulfonic acid derivatives). Quantify via external calibration curves (R² >0.99) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
